![molecular formula C13H15NO3 B6335992 苯甲酸(1R,4R)-2-氧杂-5-氮杂双环[2.2.1]庚烷-5-酯 CAS No. 787640-37-3](/img/structure/B6335992.png)

苯甲酸(1R,4R)-2-氧杂-5-氮杂双环[2.2.1]庚烷-5-酯

货号:

B6335992

CAS 编号:

787640-37-3

分子量:

233.26 g/mol

InChI 键:

AFSUTCDGMZZMFA-VXGBXAGGSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate” is a chemical compound with a bicyclo [2.2.1]heptane scaffold . This structure is found in numerous compounds with various functions . It’s a privileged molecular structure embedded in bioactive natural products .

Synthesis Analysis

The synthesis of compounds with a bicyclo [2.2.1]heptane scaffold, like the one , can be achieved via an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions . Another method involves an epimerization–lactamization cascade reaction .Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclo [2.2.1]heptane scaffold . This structure is a common feature in various bioactive natural products and drug candidates .Chemical Reactions Analysis

The compound can be synthesized through an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction is mechanistically distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis . Instead, this reaction is effected through a hydrogen bond catalysis .Physical and Chemical Properties Analysis

The compound has a molecular formula of C10H18N2O2 . Its average mass is 198.262 Da and its monoisotopic mass is 198.136826 Da .科学研究应用

合成和核磁共振研究

- 双环碱: 探索了2-氧杂-5-氮杂双环[2.2.1]庚烷的N-苯甲酰衍生物的合成,提供了对其核磁共振(NMR)特性的见解 (Portoghese & Turcotte, 1971).

分子内氢抽象

- 手性双环体系的合成: 利用苯基和苄基酰胺磷酸酯以及烷基和苄基氨基甲酸酯衍生物,合成了手性7-氧杂-2-氮杂双环[2.2.1]庚烷环系,突显了在中性条件下温和且选择性的程序 (Francisco, Herrera, & Suárez, 2003).

对映选择性合成

- 氮杂-狄尔斯-阿尔德反应: 已使用不对称氮杂-狄尔斯-阿尔德反应实现了2-苄基-2-氮杂双环[2.2.1]庚-5-烯衍生物的对映选择性合成 (Vale et al., 2006).

转化为四氢呋喃衍生物

- 双环β-内酰胺合成: 将顺式-3-苄氧基-4-(2-甲磺酰氧基乙基)氮杂环丁-2-酮转化为甲基顺式-3-氨基四氢呋喃-2-羧酸酯,展示了在药物设计中创造有前景化合物的另一种途径 (Mollet, D’hooghe, & Kimpe, 2012).

谷氨酸类似物的合成

- 构象受限氨基酸: 使用7-氮杂双环[2.2.1]庚烷合成谷氨酸类似物突出了在生化研究中的潜在应用 (Hart & Rapoport, 1999).

改进的合成方法

- 高效合成技术: 已开发出(1S,4S)-2-氧杂-5-氮杂双环[2.2.1]庚烷的改进合成方法,表明该化合物的生产取得了进步 (Zhang et al., 2014).

新型化合物的合成

- 创造新化合物: 已经分离和表征了甲基和苄基3-氧代-3-硫杂-2-氮杂双环[2.2.1]庚-5-烯-2-羧酸酯等新型化合物,促进了化学库的多样化 (Guideri & Ponticelli, 2012).

未来方向

属性

IUPAC Name |

benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-13(14-7-12-6-11(14)9-16-12)17-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSUTCDGMZZMFA-VXGBXAGGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CO2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CN([C@H]1CO2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

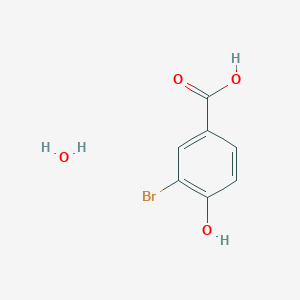

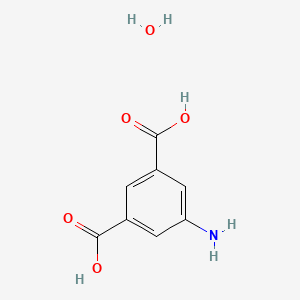

3-Bromo-4-hydroxybenzoic acid hydrate

Cat. No.: B6335919

CAS No.: 1274892-02-2

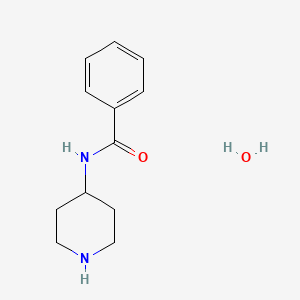

N-(Piperidin-4-yl)benzamide hydrate

Cat. No.: B6335920

CAS No.: 1986427-04-6

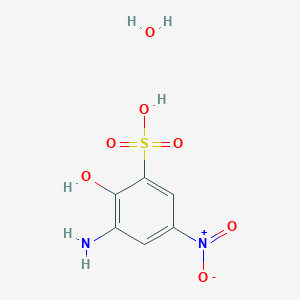

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid monohydra...

Cat. No.: B6335923

CAS No.: 1894879-37-8

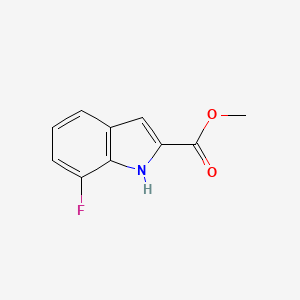

Methyl 7-fluoro-1H-indole-2-carboxylate

Cat. No.: B6335928

CAS No.: 1158331-26-0

![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B6335987.png)